N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide
CAS No.:
Cat. No.: VC13691053
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | N-cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide |
| Standard InChI | InChI=1S/C13H17NO4/c1-17-6-7-18-12-5-4-10(15)8-11(12)13(16)14-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3,(H,14,16) |
| Standard InChI Key | ZSJNOOFKVXPVJH-UHFFFAOYSA-N |
| SMILES | COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2 |
| Canonical SMILES | COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2 |
Introduction
N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is a chemical compound with the CAS number 2270908-84-2. It has a molecular weight of 251.28 g/mol and is represented by the molecular formula C13H17NO4 . This compound belongs to the benzamide class, which includes a wide range of derivatives used in various pharmaceutical applications due to their diverse biological activities.
Synthesis and Preparation
While specific synthesis protocols for N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide are not detailed in the available literature, benzamide derivatives are generally synthesized through condensation reactions involving amines and carboxylic acids or their derivatives. The synthesis might involve protecting group strategies to introduce the hydroxyl and methoxyethoxy functionalities selectively.
Research Findings and Future Directions
Given the lack of specific research findings on N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This could involve evaluating its potential as a lead compound for drug development in areas such as oncology or infectious diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume